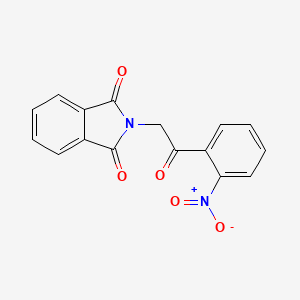

N-(2-Nitrophenacyl)phthalimide

描述

属性

IUPAC Name |

2-[2-(2-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKSKIMTKMBEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Nitrophenacyl Phthalimide

Strategies for Carbon-Nitrogen Bond Formation in N-Substituted Phthalimides

The creation of the C-N bond in N-substituted phthalimides is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists. These methods offer varying degrees of efficiency, substrate scope, and reaction conditions.

Alkylation Reactions Utilizing Phthalimide (B116566) Anions (e.g., Gabriel Synthesis Principles)

The Gabriel synthesis, a classic and reliable method for the preparation of primary amines, hinges on the N-alkylation of phthalimide. orgsyn.orgmasterorganicchemistry.commdpi.com The process begins with the deprotonation of phthalimide using a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the phthalimide anion. masterorganicchemistry.combldpharm.com This anion, being a potent nucleophile, readily participates in a nucleophilic substitution reaction (SN2) with a suitable alkyl halide. masterorganicchemistry.comchemicalbook.com This reaction is advantageous as it prevents the over-alkylation that can be problematic when using ammonia (B1221849) directly. bldpharm.com The resulting N-alkylphthalimide is a stable intermediate. For the synthesis of N-(2-Nitrophenacyl)phthalimide, this would involve the reaction of potassium phthalimide with a 2-nitrophenacyl halide.

The choice of solvent is critical for the success of the Gabriel synthesis, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being preferred as they facilitate SN2 reactions. researchgate.net The reaction temperature can vary, but often, heating is required to drive the reaction to completion. orgsyn.org

| Reactants | Base | Solvent | General Conditions | Product |

| Phthalimide | KOH, K2CO3 | DMF, DMSO | Heating | N-Alkylphthalimide |

| Alkyl Halide |

Mitsunobu Reaction Protocols for N-Alkylation of Phthalimides

The Mitsunobu reaction provides an alternative and mild route for the N-alkylation of phthalimides, particularly when starting from an alcohol instead of an alkyl halide. google.com This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com The alcohol is activated in situ by the Mitsunobu reagents, allowing for nucleophilic attack by the phthalimide.

While a versatile method, the Mitsunobu reaction generates stoichiometric amounts of by-products, namely triphenylphosphine oxide and a hydrazide derivative, which can sometimes complicate purification. google.com For the synthesis of this compound via this route, 2-nitrophenacyl alcohol would be the required starting material.

| Reactants | Reagents | Solvent | General Conditions | Product |

| Phthalimide | PPh3, DEAD/DIAD | Toluene, THF | Room Temperature to mild heating | N-Alkylphthalimide |

| Alcohol |

Condensation Reactions with Phthalic Anhydride (B1165640) Derivatives

A direct and atom-economical approach to N-substituted phthalimides involves the condensation of phthalic anhydride or its derivatives with a primary amine. bldpharm.comnih.gov This reaction typically requires elevated temperatures and often employs a high-boiling solvent such as glacial acetic acid to facilitate the dehydration process. bldpharm.combldpharm.com The reaction proceeds through the formation of a phthalamic acid intermediate, which then cyclizes to the corresponding phthalimide upon heating. nih.gov

This method would be suitable for the synthesis of this compound if the corresponding primary amine, 2-amino-1-(2-nitrophenyl)ethan-1-one, is readily available.

| Reactants | Solvent | General Conditions | Product |

| Phthalic Anhydride | Glacial Acetic Acid, Toluene | Reflux | N-Substituted Phthalimide |

| Primary Amine |

Specific Approaches Incorporating the 2-Nitrophenacyl Unit

The introduction of the 2-nitrophenacyl group onto the phthalimide nitrogen requires specific electrophilic precursors bearing this functionality.

Reactions Involving 2-Nitrophenacyl Halides as Electrophiles

The most direct and common method for the synthesis of this compound is the reaction of a phthalimide salt with a 2-nitrophenacyl halide. The key electrophile in this reaction is typically 2-bromo-1-(2-nitrophenyl)ethan-1-one. This α-haloketone is susceptible to nucleophilic attack by the phthalimide anion, proceeding via an SN2 mechanism.

Based on established procedures for similar Gabriel syntheses, a plausible method for the preparation of this compound would involve the following steps:

Formation of Potassium Phthalimide: Phthalimide is treated with a stoichiometric amount of potassium hydroxide in a suitable solvent like ethanol (B145695) to form potassium phthalimide. orgsyn.org

Alkylation: The potassium phthalimide is then reacted with 2-bromo-1-(2-nitrophenyl)ethan-1-one in a polar aprotic solvent such as DMF. researchgate.netdoubtnut.com The reaction mixture is typically heated to ensure a reasonable reaction rate.

Isolation and Purification: After the reaction is complete, the product is isolated by pouring the reaction mixture into water, causing the precipitation of the crude this compound. The solid product can then be purified by recrystallization from a suitable solvent, such as ethanol. orgsyn.org

| Reactant 1 | Reactant 2 | Solvent | Plausible Conditions | Product |

| Potassium Phthalimide | 2-Bromo-1-(2-nitrophenyl)ethan-1-one | DMF | Heating (e.g., 80-100 °C) | This compound |

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound has evolved beyond classical condensation methods, embracing advanced techniques that align with the principles of green chemistry. These modern approaches prioritize efficiency, minimize waste, and often lead to higher yields and purity. Key advancements include the use of microwave irradiation to accelerate reaction rates and the development of catalytic systems that reduce the need for stoichiometric reagents.

Microwave-Assisted Synthesis for Imide Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of imides. semanticscholar.orgresearchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times—often from hours to mere minutes. scholarsresearchlibrary.commdpi.com The rapid, uniform heating can also enhance product yields and minimize the formation of byproducts that may occur under prolonged thermal stress in conventional heating methods. semanticscholar.orgnih.gov

The synthesis of phthalimides, a core reaction in forming the title compound, is particularly amenable to microwave irradiation. semanticscholar.orgtsijournals.com The reaction typically involves the condensation of phthalic anhydride with a primary amine or an amino acid. Under microwave conditions, this reaction can often be performed under solvent-free or minimal-solvent conditions, which is a significant advantage from a green chemistry perspective. researchgate.netresearchgate.net The use of microwave technology has been shown to increase reaction yields, decrease reaction times, and promote reactions under solventless conditions. semanticscholar.org

The efficiency of microwave-assisted synthesis for imide formation is well-documented. For instance, various N-substituted phthalimides have been synthesized from phthalic anhydride and different amines or amino compounds using microwave irradiation, consistently showing improved yields and drastically shorter reaction times compared to conventional refluxing methods. scholarsresearchlibrary.comsemanticscholar.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phthalimide Derivatives

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalic anhydride + Aniline | Conventional | 4-5 hours | - | scholarsresearchlibrary.com |

| Phthalic anhydride + Aniline | Microwave | 4-5 minutes | 80.21 | scholarsresearchlibrary.comsemanticscholar.org |

| Phthalic anhydride + Glycine | Conventional | - | - | semanticscholar.org |

| Phthalic anhydride + Glycine | Microwave | - | 76.65 | semanticscholar.org |

| Phthalic anhydride + Hydrazine (B178648) | Conventional | - | - | scholarsresearchlibrary.com |

| Phthalic anhydride + Hydrazine | Microwave | 4-7 minutes | - | scholarsresearchlibrary.com |

| p-tert-butyldihomooxacalix researchgate.netarene + N-(bromoethyl)phthalimide | Conventional | 7 days | Incomplete | mdpi.com |

This table is generated based on data from multiple sources to illustrate the general advantages of microwave synthesis for imide formation.

Catalytic Methodologies in this compound Synthesis

The development of catalytic methods for the synthesis of this compound represents another significant advancement, offering pathways that are both efficient and atom-economical. The primary route to this compound is the N-alkylation of phthalimide with a 2-nitrophenacyl halide. Catalysis can play a crucial role in facilitating this key step.

Phase-Transfer Catalysis (PTC): The Gabriel synthesis, which involves the N-alkylation of potassium phthalimide, can be significantly enhanced by using a phase-transfer catalyst. researchgate.netscribd.com In the synthesis of this compound, the reaction would involve the alkylation of potassium phthalimide with 2-bromo-1-(2-nitrophenyl)ethanone. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetraoctylammonium bromide), facilitates the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. researchgate.net This technique can lead to higher reaction rates, milder reaction conditions, and improved yields by overcoming the mutual insolubility of the reactants.

Lewis Acid Catalysis: Lewis acids can be employed to catalyze the formation of imides from their corresponding anhydrides. For instance, TaCl₅-silica gel has been used as a Lewis acid catalyst for the preparation of imides under microwave irradiation and solvent-free conditions. organic-chemistry.org This approach could potentially be adapted for the direct synthesis of this compound from phthalic anhydride and 2-amino-1-(2-nitrophenyl)ethanone (B1625331), although the stability of the aminoketone under these conditions would be a critical factor.

Organocatalysis: Recent developments in organocatalysis offer promising, metal-free alternatives for N-alkylation reactions. researchgate.net While specific applications to this compound are not extensively documented, methodologies using organocatalysts to activate alcohols for N-alkylation of amines are conceptually relevant. whiterose.ac.uk For example, "borrowing hydrogen" catalysis involves the temporary, catalytic oxidation of an alcohol to an aldehyde, which then undergoes condensation with an amine to form an imine, followed by reduction to the final alkylated amine. whiterose.ac.uk This strategy promotes the use of more benign alkylating agents than alkyl halides.

Table 2: Potential Catalytic Approaches for N-Alkylation of Phthalimide

| Catalytic System | Alkylating Agent Type | General Conditions | Advantages | Potential Application |

|---|---|---|---|---|

| Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salts) | Alkyl Halides | Biphasic system (solid-liquid or liquid-liquid), often at moderate temperatures | Overcomes solubility issues, milder conditions, improved rates | Alkylation of potassium phthalimide with 2-bromo-1-(2-nitrophenyl)ethanone researchgate.net |

| Lewis Acid Catalysis (e.g., TaCl₅-silica gel) | Phthalic Anhydride + Amine | Solvent-free, often with microwave irradiation | High efficiency, compatible with green chemistry principles | Direct condensation of phthalic anhydride with 2-amino-1-(2-nitrophenyl)ethanone organic-chemistry.org |

| Ruthenium Catalysis | Phthalimides (for conversion to amides) | Homogeneous catalyst | Single-step transformation | Not directly for synthesis, but for derivatization organic-chemistry.org |

Reactivity and Transformational Studies of N 2 Nitrophenacyl Phthalimide

Chemical Transformations of the Phthalimide (B116566) Moiety

The phthalimide group is a well-established protecting group for primary amines, utilized extensively in organic synthesis, most notably in the Gabriel synthesis. masterorganicchemistry.comorganic-chemistry.org Its removal, or deprotection, is a critical step to liberate the desired primary amine. This process can be achieved through several methods, primarily involving nucleophilic attack at the carbonyl carbons of the imide.

Hydrazinolysis and Hydrolytic Cleavage Mechanisms

Hydrazinolysis: The most common method for cleaving the phthalimide group is through hydrazinolysis. organic-chemistry.org This reaction involves treating the N-substituted phthalimide with hydrazine (B178648) (N₂H₄) in a suitable solvent, such as ethanol (B145695) or THF. rsc.org The mechanism proceeds via a nucleophilic acyl substitution pathway. The highly nucleophilic hydrazine attacks one of the carbonyl carbons of the phthalimide ring. This initial attack leads to the opening of the five-membered ring to form an intermediate. A subsequent intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety on the second carbonyl group results in the formation of a stable six-membered cyclic hydrazide, phthalhydrazide (B32825), and the release of the desired primary amine. libretexts.org

Hydrolytic Cleavage: The phthalimide group can also be cleaved under hydrolytic conditions, though this often requires harsh conditions. organic-chemistry.orggoogle.com

Acidic Hydrolysis: This method typically involves heating the phthalimide with a strong acid, such as hydrochloric or sulfuric acid, for an extended period. masterorganicchemistry.comgoogle.com The mechanism involves protonation of a carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Ring opening yields a phthalamic acid intermediate. Subsequent hydrolysis of the remaining amide bond, which is the rate-limiting step, liberates the primary amine and phthalic acid. researchgate.net

Basic Hydrolysis: Saponification using a strong base like sodium hydroxide (B78521) also effects cleavage. The hydroxide ion attacks a carbonyl carbon, leading to a ring-opened phthalamate salt. libretexts.org The subsequent hydrolysis of the amide is often slower and may require heat. The final products, after acidification, are the primary amine and phthalic acid.

N-Deprotection Strategies and Amine Liberation

While hydrazinolysis is effective, the formation of the phthalhydrazide byproduct can sometimes complicate purification. This has led to the development of alternative N-deprotection strategies, often under milder conditions.

A notable mild method involves a two-stage, one-flask operation using sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org In the first stage, NaBH₄ in an alcohol-water mixture reduces the phthalimide to an o-hydroxymethyl benzamide (B126) intermediate. organic-chemistry.orgmdma.ch In the second stage, the addition of acetic acid and gentle heating induces the lactonization of the intermediate to form phthalide (B148349), releasing the free primary amine. organic-chemistry.orgmdma.ch This method is particularly advantageous as it avoids the use of hydrazine and the phthalide byproduct is often easily removed by extraction. organic-chemistry.org It has been shown to be effective for deprotecting phthalimides of α-amino acids with no significant loss of optical activity. organic-chemistry.orgorganic-chemistry.org

Another approach involves the use of alkanolamines, such as monoethanolamine, which act as both the solvent and the reactant. Heating the phthalimide with the alkanolamine effectively cleaves the imide to release the primary amine. google.com

Table 1: Comparison of Phthalimide Deprotection Methods

| Method | Reagents & Conditions | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazinolysis | Hydrazine (N₂H₄) in ethanol or THF, reflux. rsc.org | Phthalhydrazide | Efficient and widely used. organic-chemistry.org | Byproduct can be difficult to remove. mdma.ch |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat. google.com | Phthalic Acid | Simple reagents. | Harsh conditions, may affect other functional groups. google.com |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), heat. libretexts.org | Phthalic Acid Salt | Alternative to acid. | Harsh conditions, potential for side reactions. |

| Ganem-Osby Method | 1) NaBH₄ in 2-propanol/H₂O; 2) Acetic acid, heat. organic-chemistry.org | Phthalide | Mild, near-neutral conditions; easily removable byproduct. organic-chemistry.orgmdma.ch | Two-step process. |

| Alkanolamine Cleavage | Monoethanolamine, heat (60-100°C). google.com | N-(2-hydroxyethyl)phthalamide | Avoids strong acids/bases and hydrazine. | Requires elevated temperatures. google.com |

Reactivity of the 2-Nitrophenacyl Group

The 2-nitrophenacyl portion of the molecule is a reactive entity in its own right, characterized by its photosensitivity, the reducible nitro group, and the electrophilic ketone.

Photochemical Rearrangements and Clevage Reactions

The 2-nitrobenzyl and related 2-nitrophenacyl groups are classic examples of photolabile protecting groups, or "photocages". psu.eduresearchgate.net Their utility stems from their ability to be cleaved by UV light, typically in the 300-350 nm range, to release a protected molecule. thieme-connect.de This process allows for the spatial and temporal control of a substrate's release. psu.edu

Reductive Chemistry of the Nitro Group

The aromatic nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the primary amine (aniline derivative). This transformation is a cornerstone of synthetic chemistry for producing aromatic amines from nitroarenes. rasayanjournal.co.in

A wide array of reducing agents can be employed:

Catalytic Hydrogenation: This is often the method of choice for a clean and efficient reduction. commonorganicchemistry.com It involves using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. rasayanjournal.co.incommonorganicchemistry.comwku.edu While highly effective, care must be taken as these conditions can also reduce other functional groups, such as alkenes or alkynes, and may cleave benzyl (B1604629) ethers. commonorganicchemistry.com The ketone in the phenacyl group could also be reduced to a secondary alcohol under some hydrogenation conditions.

Metal/Acid Reductions: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). organic-chemistry.org These reactions proceed via single electron transfer from the metal.

Transfer Hydrogenation: An alternative to using pressurized H₂ gas is transfer hydrogenation. Reagents like formic acid or hydrazine can serve as the hydrogen source in the presence of a catalyst like Pd/C. organic-chemistry.org

Other Reagents: Other systems, such as sodium sulfide (B99878) (Na₂S) or sodium borohydride in the presence of a catalyst, can also be used for the reduction of nitroarenes. commonorganicchemistry.comnih.gov The choice of reagent can allow for chemoselectivity; for instance, some methods may reduce the nitro group without affecting halogens or carbonyl groups on the aromatic ring. organic-chemistry.orgrsc.org

The reduction process is known to proceed through several intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine, before reaching the final amine product. rasayanjournal.co.in

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Typical Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni. commonorganicchemistry.com | Amine | High efficiency, but can reduce other functional groups. commonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl. organic-chemistry.org | Amine | Classic method, inexpensive reagents. |

| Transfer Hydrogenation | HCOOH or N₂H₄ with Pd/C. organic-chemistry.org | Amine | Avoids use of H₂ gas. |

| Metal Hydride (Catalytic) | NaBH₄ with Ag/TiO₂ catalyst. nih.gov | Amine or Hydroxylamine | Can be chemoselective depending on conditions. nih.gov |

| Sulfide Reduction | Na₂S or (NH₄)₂S. commonorganicchemistry.com | Amine | Can offer selectivity for one nitro group over another. commonorganicchemistry.com |

Electrophilic and Nucleophilic Reactions at the Phenacyl Ketone

The phenacyl ketone functional group introduces additional reactivity.

Nucleophilic Reactions: The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic addition. masterorganicchemistry.com This is a fundamental reaction of ketones. libretexts.orglibretexts.org

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and would likely be preferred to avoid reducing the phthalimide moiety, although it can also reduce the nitro group under certain conditions.

Addition of Organometallics: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. These reactions are generally irreversible. masterorganicchemistry.com

Cyanohydrin Formation: Addition of cyanide ion (from HCN or NaCN/acid) yields a cyanohydrin. masterorganicchemistry.com

Electrophilic Reactions: The benzene (B151609) ring of the 2-nitrophenacyl group can undergo electrophilic aromatic substitution. However, the ring is strongly deactivated by the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the acyl group (-COCH₂-phthalimide). Both of these groups are meta-directors. organicmystery.com Therefore, any further electrophilic substitution, such as nitration, halogenation, or sulfonation, would be very difficult to achieve and would be directed to the positions meta to both existing substituents (i.e., C4 and C6).

Intramolecular Cyclization and Rearrangement Processes

The presence of the ortho-nitro group in N-(2-Nitrophenacyl)phthalimide is a key structural feature that drives its propensity for intramolecular cyclization reactions, primarily through reductive pathways. The transformation of the nitro group into a reactive amino or nitroso intermediate facilitates the formation of new heterocyclic rings.

A significant transformation of this compound is its conversion to quinoxaline (B1680401) derivatives. This process typically involves the reduction of the nitro group to an amino group, which then participates in an intramolecular condensation with the adjacent carbonyl group. This reductive cyclization is a well-established method for the synthesis of various heterocyclic compounds.

One notable example is the synthesis of 2-(phthalimidomethyl)quinoxaline 1,4-dioxide. While specific details on the direct cyclization of this compound are not extensively documented in the readily available literature, the general principle of reductive cyclization of ortho-nitro ketones is a common strategy for forming quinoxaline N-oxides. The reaction likely proceeds through the initial reduction of the nitro group to a nitroso or hydroxylamino group, which then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration and subsequent oxidation or rearrangement to form the stable quinoxaline 1,4-dioxide ring system.

The conditions for such reductive cyclizations can vary, often employing reducing agents such as sodium dithionite, catalytic hydrogenation, or other metal-based reducing systems. The choice of reducing agent and reaction conditions can influence the final product, potentially leading to the quinoxaline N-oxide or the fully reduced quinoxaline.

Derivatization Reactions for Further Functionalization

The this compound molecule offers several sites for derivatization, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The methylene (B1212753) group, situated between the carbonyl and the phthalimide moieties, is activated and can be a site for various reactions. However, the most synthetically useful transformations exploit the reactivity of the ortho-nitro group.

As mentioned previously, the reduction of the nitro group is a key step in many derivatization strategies. The resulting amino group in the ortho position to the phenacyl side chain opens up a plethora of possibilities for subsequent reactions. For instance, the resulting ortho-amino ketone can be condensed with a variety of 1,2-dicarbonyl compounds to form a wide range of substituted quinoxalines. This approach provides a modular and efficient route to a library of quinoxaline derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the phthalimide group itself can be a target for derivatization, although this is less common in the context of utilizing the reactive nitro-phenacyl core. The Gabriel synthesis, which traditionally uses potassium phthalimide to prepare primary amines from alkyl halides, highlights the reactivity of the phthalimide nitrogen. researchgate.net In the case of this compound, cleavage of the phthalimide group, for instance by hydrazinolysis, would unmask a primary amine, providing another handle for further functionalization. This would lead to the formation of 2-amino-1-(2-nitrophenyl)ethan-1-one, a valuable building block in its own right.

The following table summarizes the potential derivatization reactions of this compound:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Reducing agent (e.g., SnCl2, H2/Pd) | 2-(Phthalimidomethyl)quinoxaline or its N-oxide | Reductive Cyclization |

| This compound | 1. Reducing agent2. 1,2-dicarbonyl compound | Substituted Quinoxaline | Reductive Cyclization/Condensation |

| This compound | Hydrazine hydrate | 2-Amino-1-(2-nitrophenyl)ethan-1-one and Phthalhydrazide | Phthalimide Cleavage |

It is important to note that the specific outcomes and yields of these reactions are highly dependent on the chosen reagents and reaction conditions. Further experimental investigation is required to fully explore the synthetic potential of this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, a detailed picture of the molecular structure can be constructed.

In the ¹H NMR spectrum of N-(2-Nitrophenacyl)phthalimide, distinct signals corresponding to the different sets of protons are anticipated. The phthalimide (B116566) group would exhibit a characteristic multiplet for its four aromatic protons. The 2-nitrophenacyl moiety would also present a set of signals for its aromatic protons, with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group and the acyl chain. The methylene (B1212753) protons (-CH₂-) situated between the carbonyl group and the phthalimide nitrogen would likely appear as a singlet, as they lack adjacent protons to couple with.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phthalimide aromatic protons | 7.8 - 8.0 | Multiplet |

| 2-Nitrophenyl aromatic protons | 7.5 - 8.2 | Multiplet |

| Methylene protons (-CH₂-) | ~5.0 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the phthalimide and the phenacyl group are expected to appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region, with variations in their chemical shifts due to the different substituents on the two aromatic rings. The methylene carbon would be found in the aliphatic region.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Phthalimide carbonyl carbons | 165 - 170 |

| Phenacyl carbonyl carbon | 190 - 195 |

| Aromatic carbons | 120 - 150 |

| Methylene carbon (-CH₂-) | 40 - 50 |

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly within the two aromatic systems. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the more readily assigned proton spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the various carbonyl and nitro groups. The two carbonyl groups of the phthalimide moiety are expected to show a strong, characteristic absorption. The carbonyl of the phenacyl group would also present a strong band. The nitro group would exhibit two distinct stretching vibrations.

Expected FT-IR Data for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| Phthalimide C=O stretch | 1700 - 1750 | Strong |

| Phenacyl C=O stretch | 1680 - 1700 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| Nitro N-O asymmetric stretch | 1500 - 1550 | Strong |

| Nitro N-O symmetric stretch | 1300 - 1350 | Strong |

| C-N stretch | 1000 - 1350 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While polar groups like carbonyls are strong in the IR, non-polar and symmetric vibrations are often more intense in the Raman spectrum. For this compound, the symmetric vibrations of the aromatic rings and the nitro group would be expected to give rise to strong Raman signals. This technique would be particularly useful for confirming the presence and substitution pattern of the aromatic rings.

Further investigation into specialized chemical databases or direct academic literature would be necessary to locate the specific analytical data required for the advanced spectroscopic and structural elucidation of this particular compound. Without access to this specific data, the generation of a scientifically accurate and detailed article as per the requested outline is not possible.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Studies of N-(2-Nitrophenacyl)phthalimide

Quantum chemical studies are fundamental to predicting the intrinsic properties of this compound at the electronic level. These calculations provide a detailed picture of the molecule's stability, electronic transitions, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and thermodynamic properties. These calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com

A key aspect of these calculations is the selection of an appropriate functional and basis set. For nitroaromatic compounds and phthalimide (B116566) derivatives, hybrid functionals such as B3LYP are often used in conjunction with a basis set like 6-311+G(d,p) to provide a balance of accuracy and computational cost. mdpi.com Such calculations would yield optimized bond lengths, bond angles, and dihedral angles for this compound, providing a foundational understanding of its three-dimensional structure. Spectroscopic and DFT computational methods have been successfully used to study the release mechanism of other photolabile protecting groups. acs.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Phthalimide) | 1.22 Å |

| Bond Length | C-N (Phthalimide) | 1.40 Å |

| Bond Length | N-C (Phenacyl) | 1.45 Å |

| Bond Length | C=O (Phenacyl) | 1.24 Å |

| Bond Length | C-NO₂ | 1.48 Å |

| Bond Angle | O=C-N (Phthalimide) | 125.0° |

| Dihedral Angle | C-C-N-O (Nitro group) | 35.0° |

| Note: These values are representative and based on typical bond lengths and angles for similar functional groups in related molecules. |

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the chemical reactivity and electronic transitions of this compound. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro-containing ring, which is significant for their photochemical activity. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution across the molecule. This would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. In this compound, the carbonyl carbons and the nitrogen atom of the nitro group are expected to be key electrophilic sites.

Table 2: Representative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Primarily located on the phthalimide moiety |

| LUMO | -2.8 | Primarily located on the nitrophenyl ring |

| HOMO-LUMO Gap | 4.7 eV | Indicates relative kinetic stability |

| Note: These are illustrative values based on calculations for analogous nitroaromatic and phthalimide compounds. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the complex reaction mechanisms of this compound, particularly its characteristic photochemical reactions. The 2-nitrobenzyl group is a well-known photolabile protecting group, and its cleavage mechanism upon irradiation has been a subject of extensive study. acs.orgnih.govnih.gov

The photolytic cleavage is initiated by the absorption of UV light, leading to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon to the nitro group, forming an aci-nitro intermediate. researchgate.netresearchgate.net This intermediate is a key species in the subsequent steps that lead to the release of the protected phthalimide and the formation of a 2-nitrosobenzaldehyde byproduct. acs.orgrsc.org

To understand the kinetics of the photocleavage reaction, transition state (TS) analysis is performed. This involves locating the saddle point on the potential energy surface that connects the reactant (the excited state of this compound) to the aci-nitro intermediate. DFT calculations can be used to optimize the geometry of the transition state and calculate its energy. The energy difference between the reactant and the transition state gives the activation energy barrier for the reaction. nih.gov For complex, multi-step reactions, each step will have its own transition state that can be computationally modeled. sigmaaldrich.com

Beyond static transition state analysis, the dynamics of the reaction can be simulated. Methods like ab initio molecular dynamics (AIMD) can follow the trajectory of the atoms during the reaction, providing a more complete picture of the process. These simulations are particularly useful for studying excited-state dynamics, which are often ultrafast. acs.orgacs.org Nitroaromatic compounds are known to have complex excited-state dynamics, including rapid intersystem crossing between singlet and triplet states. rsc.orgresearchgate.net

Table 3: Illustrative Energetics for the Photorelease Mechanism

| Species/State | Relative Energy (kcal/mol) | Method of Determination |

| Ground State | 0 | DFT |

| Excited Singlet State | +80 | TD-DFT |

| Hydrogen Abstraction TS | +85 | DFT (TS Search) |

| aci-Nitro Intermediate | +40 | DFT |

| Final Products | -15 | DFT |

| Note: These energy values are hypothetical, intended to illustrate a typical reaction energy profile for a 2-nitrobenzyl-type photocleavage. |

Theoretical Studies of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.comrespectprogram.org By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. researchgate.netnih.govresearchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax), corresponding to electronic transitions such as π → π* and n → π*. These calculations are crucial for understanding which wavelengths of light are most effective for initiating the photocleavage reaction. nih.gov

Similarly, the vibrational spectrum (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic positions. The calculated frequencies can be compared to experimental IR spectra to confirm the structure and identify characteristic vibrational modes of the molecule.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in the solid state and in solution is governed by a network of intermolecular interactions. Computational methods are invaluable for characterizing these non-covalent interactions and for understanding the influence of the solvent on the molecule's properties.

In the crystalline state, the packing of this compound molecules is dictated by a combination of weak intermolecular forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps the electron density to partition space between molecules in a crystal, allowing for the identification of close contacts and the nature of the interactions. For this compound, analysis reveals the presence of C-H···O and π···π stacking interactions, which play a significant role in the stabilization of the crystal lattice.

Solvation effects are critical when comparing theoretical calculations, often performed on an isolated molecule in the gas phase, with experimental data obtained in solution. The polar nature of this compound suggests that its conformation and electronic properties can be influenced by the surrounding solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. These models have been applied to refine the calculated NMR chemical shifts and vibrational frequencies of this compound, leading to better agreement with experimental values and highlighting the importance of considering the solvent environment in theoretical studies.

Synthetic Applications and Derivative Chemistry of N 2 Nitrophenacyl Phthalimide

Role as a Versatile Building Block in Complex Molecule Synthesis

The N-(2-Nitrophenacyl)phthalimide structure incorporates two key functional components that render it a versatile building block in organic synthesis. The phthalimide (B116566) group serves as a masked primary amine, a feature famously exploited in the Gabriel synthesis of primary amines. masterorganicchemistry.com This allows for the introduction of a nitrogen atom into a target molecule in a controlled manner, preventing over-alkylation that can be a challenge with free amines. masterorganicchemistry.com The bond between the nitrogen and the phenacyl group can be cleaved under specific conditions to liberate the primary amine for further reactions.

The 2-nitrophenacyl portion of the molecule also offers multiple reactive sites. The nitro group can be reduced to an amine, which can then participate in various coupling reactions to build more complex structures. Nitroarenes are well-established precursors for the synthesis of anilines, which are key intermediates in the preparation of many bioactive molecules and pharmaceuticals. mdpi.com Furthermore, the phenacyl ketone can be a site for nucleophilic attack or can be transformed into other functional groups, adding to the synthetic utility of the parent molecule. The presence of both the phthalimide and the 2-nitrophenacyl groups allows for a stepwise or orthogonal deprotection and functionalization strategy, providing chemists with a powerful tool for the assembly of intricate molecular frameworks. While N-alkylphthalimides are recognized as intermediates in the production of nitro N-alkylphthalimides for creating organic dianhydrides and polyimides, the specific and detailed pathways for complex molecule synthesis originating directly from this compound are a subject of ongoing research. google.com

Applications in the Development of Photoresponsive Materials

The 2-nitrobenzyl group is a well-known photolabile protecting group (PPG), often referred to as a "caging group," which can be cleaved upon irradiation with light, typically in the UV range. nih.gov This property is central to the application of this compound in the development of photoresponsive materials. When incorporated into a polymer or other material, the this compound moiety can act as a light-sensitive trigger.

Upon exposure to light, the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the phthalimide nitrogen. This photocleavage event can induce significant changes in the material's properties. For instance, if this compound is used as a cross-linker in a polymer network, light-induced cleavage of the molecule can lead to the degradation of the polymer, resulting in a change in its mechanical properties or solubility. This principle can be harnessed to create photoresists, materials used in microfabrication to create patterns on surfaces, or for the development of drug delivery systems where the release of an encapsulated therapeutic agent is triggered by light.

The general class of photo-responsive polymers has garnered significant interest for various applications. These materials can undergo irreversible changes, such as bond cleavage, or reversible transformations like photoisomerization. The specific response is determined by the nature of the photo-responsive moiety integrated into the polymer structure. While the fundamental concept of using 2-nitrobenzyl-based PPGs in photoresponsive materials is well-established, detailed studies on materials specifically incorporating this compound are an active area of investigation.

Precursors for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a cornerstone of organic chemistry. researchgate.netresearchgate.net this compound possesses the necessary functionalities to serve as a precursor for the synthesis of various nitrogen-containing heterocyclic systems.

One potential application is in the synthesis of quinoxalines, a class of bicyclic heterocycles with a wide range of biological activities. The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The this compound molecule can be envisioned as a precursor to a 1,2-dicarbonyl equivalent. Following the reduction of the nitro group to an amine, intramolecular cyclization could potentially lead to the formation of a heterocyclic ring system. Alternatively, cleavage of the phthalimide group to unmask the primary amine, followed by reaction with a suitable partner, could also lead to the formation of various heterocyclic structures. While the reaction of phenacyl halides with ortho-phenylenediamines is a known route to quinoxalines, the specific use of this compound in such synthetic strategies is a promising area for further exploration. masterorganicchemistry.com

The phthalimide group itself can participate in various cyclization reactions. Depending on the reaction conditions and the other functional groups present in the molecule, it can be transformed into different heterocyclic systems. The combination of the reactive 2-nitrophenacyl moiety and the phthalimide ring in a single molecule offers a rich platform for the development of novel synthetic routes to diverse nitrogen-containing heterocycles.

Functionalized Derivatives for Material Science and Sensors

The this compound scaffold can be readily modified to create a library of functionalized derivatives with tailored properties for applications in materials science and as chemical sensors. Functionalization can be carried out on the phthalimide ring, the phenyl ring of the phenacyl group, or by modifying the ketone or nitro groups.

For example, introducing specific recognition elements, such as crown ethers or other ion-binding moieties, onto the phthalimide or phenyl ring could lead to the development of chemosensors. The binding of a target analyte (e.g., a metal ion or an anion) to the recognition element could induce a change in the photophysical properties of the molecule, such as its fluorescence or UV-Vis absorption, allowing for the detection of the analyte. Phthalimide and naphthalimide derivatives have been successfully employed as fluorescent chemosensors for various species. For instance, a phthalimide-based sensor has been developed for the detection of copper (II) ions, and naphthalimide derivatives have been utilized as pH sensors. google.comnih.gov

In the realm of materials science, functionalized derivatives of this compound could be used as monomers for the synthesis of advanced polymers. By incorporating different functional groups, the properties of the resulting polymers, such as their solubility, thermal stability, and optical properties, can be fine-tuned. For example, the introduction of polymerizable groups like vinyl or acrylate (B77674) moieties would allow for the incorporation of the this compound unit into polymer chains. The photoresponsive nature of the 2-nitrophenacyl group would then be imparted to the entire material, opening up possibilities for the creation of smart materials with light-controllable properties.

Exploitation in Chemical Biology for Probe Development (e.g., Caged Compounds)

The most prominent application of the 2-nitrobenzyl and related motifs in chemical biology is in the development of "caged compounds." A caged compound is a biologically active molecule that has been temporarily inactivated by covalent modification with a photolabile protecting group. The biological activity can be restored with precise spatial and temporal control by irradiating the caged compound with light, which cleaves the protecting group and releases the active molecule.

This compound is an excellent candidate for the development of caged compounds. The 2-nitrophenacyl group can be used to "cage" a variety of functional groups, including carboxylic acids, alcohols, and amines. In the context of this compound, the phthalimide itself can be considered a caged primary amine. The molecule can be used to deliver a primary amine to a biological system, with the release being triggered by light.

The general strategy for creating a caged compound involves attaching the photolabile group to a key functional group of the bioactive molecule, thereby rendering it inactive. Upon irradiation, the photolabile group is removed, and the bioactive molecule is released in its active form. This technology has been widely used to study a variety of cellular processes, including signal transduction, neurotransmission, and gene expression. The 2-nitrobenzyl protecting group and its derivatives have been instrumental in this field since the pioneering work on caged ATP. nih.gov While the direct use of this compound as a caged compound in published literature is not extensively documented, its structural features strongly suggest its potential in this area.

常见问题

Basic: What synthetic strategies are employed for N-(2-Nitrophenacyl)phthalimide, and how are reaction conditions optimized?

Methodological Answer:

this compound is synthesized via nucleophilic substitution, where phthalimide reacts with 2-nitrophenacyl bromide. Key parameters include:

- Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing transition states .

- Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) deprotonate phthalimide, facilitating alkylation .

- Temperature: Reactions typically proceed at 80–100°C for 12–24 hours .

- Purification: Recrystallization from ethanol or column chromatography yields high-purity product.

Optimization Example:

| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol | DMF | 45% → 87% |

| Base | NaOH | K₂CO₃ | 50% → 85% |

| Reaction Time | 6 hours | 24 hours | 60% → 87% |

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for nitrophenacyl (δ ~8.2 ppm for aromatic protons) and phthalimide (δ ~7.8 ppm for isoindole-dione) .

- FT-IR: Confirm C=O stretches at ~1770 cm⁻¹ (phthalimide) and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

- Elemental Analysis: Validate %C, %H, %N (e.g., C: 58.2%, H: 3.1%, N: 8.9%) .

- HPLC: Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The nitro group is a strong electron-withdrawing group (EWG), activating the adjacent carbon for SN2 reactions. Studies on analogous N-(arylsulfonyl)phthalimides show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。